molecular formula C8H6N2O B114505 Imidazo[1,5-a]pyridine-8-carbaldehyde CAS No. 151509-03-4

Imidazo[1,5-a]pyridine-8-carbaldehyde

Cat. No. B114505
M. Wt: 146.15 g/mol
InChI Key: QYDRDWLSMBNJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The recent development in imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique chemical structure contributes to its versatility and wide range of applications .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Synthesis and Catalysis

Imidazo[1,5-a]pyridine-8-carbaldehyde and its derivatives are pivotal in the synthesis of various compounds. The synthesis of imidazo[1,2-a]pyridines involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing the compound's versatility in catalysis and organic synthesis (Mohan et al., 2013). Similarly, the compound is utilized in the synthesis of oxopyrimidines and thiopyrimidines through reactions with different aryl ketones, highlighting its role in producing pharmacologically relevant structures (Ladani et al., 2009).

Photophysical Investigation

Imidazo[1,5-a]pyridine derivatives serve as stable scaffolds for developing emissive compounds in fields such as optoelectronics and sensors. Their photophysical properties make them suitable as cell membrane probes, aiding in monitoring cellular health and biochemical pathways. For instance, a study synthesized five imidazo[1,5-a]pyridine-based fluorophores and investigated their solvatochromic behavior, confirming their potential as membrane probes (Renno et al., 2022).

Chemical Biology and Coordination Chemistry

The compound's stable structure is instrumental in chemical biology and coordination chemistry. It forms part of the structural framework in the development of new types of stable N-heterocyclic carbenes, which are synthesized and characterized for various applications, including coordination chemistry (Alcarazo et al., 2005). Furthermore, its derivatives are being explored for synthesizing novel therapeutic agents due to their wide range of applications in medicinal chemistry (Deep et al., 2016).

Crystallography and Material Science

The compound is also significant in crystallography and material science. For example, the synthesis, crystallographic, and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative have been documented, showcasing the compound's importance in material science and structural chemistry (Hakimi et al., 2012).

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . These areas are likely to continue to be a focus of future research.

properties

IUPAC Name

imidazo[1,5-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDRDWLSMBNJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440257
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]pyridine-8-carbaldehyde

CAS RN

151509-03-4
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151509-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.